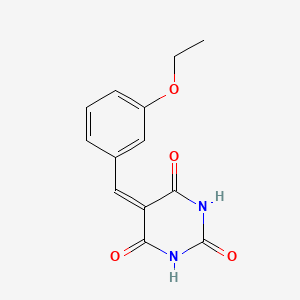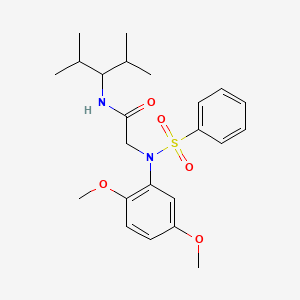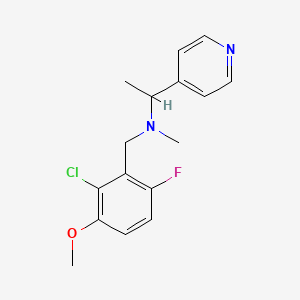
5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ethyl 6-ethoxy-5-[(4-methylphenyl) methylidene]-2,4-pyrimidinedione, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the modulation of various signaling pathways. This compound inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes. Additionally, 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits a range of biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It also prevents oxidative damage to cells by scavenging free radicals and increasing the expression of antioxidant enzymes. Moreover, 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer properties. This compound is relatively easy to synthesize and can be obtained in good yield. However, the limitations of using 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Firstly, more studies are needed to investigate the molecular mechanism of action of this compound in various biological systems. Secondly, the potential of 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, should be explored further. Thirdly, the development of novel synthetic routes for the preparation of this compound and its derivatives could lead to the discovery of more potent and selective analogs. Lastly, the in vivo pharmacokinetics and toxicity of 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione should be evaluated to determine its potential as a drug candidate.
Conclusion:
In conclusion, 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that exhibits potent anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to modulate various signaling pathways and induce apoptosis in cancer cells. However, more research is needed to fully understand the molecular mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. This compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also shows antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Moreover, 5-(3-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-9-5-3-4-8(6-9)7-10-11(16)14-13(18)15-12(10)17/h3-7H,2H2,1H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQZDCCPBNZCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B3936015.png)
![1-ethoxy-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936020.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936032.png)
![4-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3936053.png)
![2-methoxy-4-methyl-1-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B3936057.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936062.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936063.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3936069.png)
![4-allyl-1-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B3936070.png)
![N-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3936079.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3936106.png)
![methyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3936113.png)